molecular formula C10H6N2O6 B1671356 Entacapone acid CAS No. 160391-70-8

Entacapone acid

カタログ番号: B1671356
CAS番号: 160391-70-8
分子量: 250.16 g/mol
InChIキー: XDDDOLQEZBJWFZ-LZCJLJQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entacapone acid, known chemically as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy . This compound helps to increase the bioavailability and effectiveness of levodopa by preventing its breakdown in the body .

作用機序

Target of Action

Entacapone acid primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure . It is distributed throughout various organs, with the highest activities in the liver and kidney .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by entacapone affects the metabolic pathway of levodopa, a key treatment for Parkinson’s disease. By inhibiting COMT, entacapone prevents the premature metabolization of levodopa, allowing more efficient delivery of levodopa to the brain . This can potentially reduce the required therapeutic doses of levodopa and extend the dose interval .

Pharmacokinetics

Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The bioavailability of oral entacapone is around 35% based on urinary excretion .

Result of Action

The molecular and cellular effects of entacapone’s action primarily involve increasing and sustaining plasma levodopa concentrations . This results in improved clinical benefits for patients with Parkinson’s disease experiencing end-of-dose deterioration in the response to levodopa .

Action Environment

Environmental factors, such as the composition of the gut microbiome, can influence the action of entacapone . The gut microbiome can enzymatically transform the drug’s structure and alter its bioavailability, bioactivity, or toxicity . Therefore, variations in the gut microbiome among individuals could potentially influence the efficacy and safety of entacapone.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of entacapone acid involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a catalyst and a solvent . The reaction typically uses piperidine acetate as a catalyst and anhydrous ethanol as the solvent. The process yields a mixture of E and Z isomers, which are then separated and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This includes the use of phase transfer catalysts and two-component solvent systems to improve reaction efficiency and reduce processing time .

化学反応の分析

Types of Reactions: Entacapone acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

生物活性

Entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a significant role in the management of Parkinson's disease (PD). This article delves into its biological activity, including its pharmacodynamics, clinical efficacy, safety profile, and potential side effects, supported by relevant data and research findings.

Entacapone functions primarily by inhibiting COMT, an enzyme responsible for the methylation of catecholamines such as dopamine. By inhibiting this enzyme, entacapone increases the bioavailability of levodopa, a precursor to dopamine, thereby enhancing its therapeutic effects in PD patients. The drug is administered as an adjunct to levodopa and carbidopa therapy, particularly beneficial for patients experiencing the "wearing off" phenomenon associated with levodopa treatment .

Pharmacokinetics

The pharmacokinetic profile of entacapone reveals several key characteristics:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within one hour.
  • Bioavailability : Approximately 35%, with high plasma protein binding (about 98%).
  • Metabolism : Primarily metabolized in the liver through glucuronidation.
  • Elimination Half-Life : Ranges from 30 minutes to 3 hours depending on the species .

Efficacy in Clinical Trials

Entacapone has been evaluated in several clinical trials, demonstrating significant improvements in motor function and quality of life for PD patients. Here are some notable findings:

  • Increased 'On' Time : In studies where entacapone was added to levodopa therapy, patients experienced an increase in 'on' time (periods without PD symptoms) and a decrease in 'off' time (periods with symptoms) .
  • Unified Parkinson's Disease Rating Scale (UPDRS) : Improvements were noted across various UPDRS scores, indicating enhanced daily living activities and motor functions while having no significant impact on cognitive function scores .

Summary of Clinical Findings

Study TypeDurationParticipantsKey Findings
Double-blind, Placebo-Controlled6 monthsVariousSignificant increase in 'on' time; reduced 'off' time.
Observational StudyVaries73 PD patientsGlobal improvement observed in >85% of patients post-LECIG therapy.
Meta-analysisMultipleVariousConsistent benefits in quality-of-life measures and motor function.

Side Effects and Safety Profile

While entacapone is generally well-tolerated, it is associated with several adverse effects:

  • Dopaminergic Events : Commonly reported events include dyskinesia and nausea due to increased levodopa effects.
  • Non-Dopaminergic Events : Diarrhea, abdominal pain, constipation, and urine discoloration are frequently observed side effects .

Reported Adverse Events

Event TypeFrequency (%)
DyskinesiaVariable
NauseaCommon
DiarrheaMore frequent than placebo
Urine DiscolorationConsistent

Recent Research Findings

Recent studies have explored additional biological activities of entacapone beyond its role as a COMT inhibitor:

  • Antioxidant Properties : Entacapone has demonstrated antioxidant activity more potent than vitamin C. It effectively scavenges reactive oxygen species (ROS), which could contribute to neuroprotection in PD .
  • Gut Microbiota Interaction : A pilot study indicated that entacapone may alter gut microbiota composition, potentially leading to gastrointestinal side effects. This highlights the need for further investigation into its impact on gut health and overall patient comfort .

特性

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDOLQEZBJWFZ-LZCJLJQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166871
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160391-70-8
Record name Entacapone acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTACAPONE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entacapone acid
Reactant of Route 2
Reactant of Route 2
Entacapone acid
Reactant of Route 3
Reactant of Route 3
Entacapone acid
Reactant of Route 4
Reactant of Route 4
Entacapone acid
Reactant of Route 5
Entacapone acid
Reactant of Route 6
Entacapone acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。